Product packaging for Silane, trimethyl(1-naphthalenylmethyl)-(Cat. No.:CAS No. 18410-58-7)

Silane, trimethyl(1-naphthalenylmethyl)-

Cat. No.: B11950828
CAS No.: 18410-58-7
M. Wt: 214.38 g/mol
InChI Key: ZDVDCWGJCRZBHK-UHFFFAOYSA-N
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Description

Contextualization within Organosilicon Chemistry Research

Organosilicon chemistry is a mature field of study that continues to find new applications across various scientific disciplines. Organosilanes, compounds containing a carbon-silicon bond, are celebrated for their unique chemical and physical properties, which stem from the differences in electronegativity and atomic size between silicon and carbon. These compounds are integral to materials science, organic synthesis, and medicinal chemistry.

Trimethyl(1-naphthalenylmethyl)silane belongs to the subclass of benzylsilanes, where a silyl (B83357) group is attached to a benzylic carbon. The presence of the naphthalene (B1677914) ring, a bicyclic aromatic system, in place of a simple benzene (B151609) ring, introduces specific steric and electronic properties. This structural feature can influence the reactivity of the benzylic position and the silicon center, making it a valuable substrate for studying reaction mechanisms and developing new synthetic methodologies.

Historical Development of Synthetic Approaches to Benzylsilanes

The synthesis of benzylsilanes has been a long-standing area of interest in organosilicon chemistry. Early methods often involved the reaction of organometallic reagents, such as Grignard or organolithium compounds, with chlorosilanes. For example, the reaction of 1-(chloromethyl)naphthalene (B51744) with a suitable silylating agent in the presence of a metal could theoretically yield trimethyl(1-naphthalenylmethyl)silane.

Over the years, more sophisticated and efficient methods have been developed. These include transition-metal-catalyzed cross-coupling reactions, which offer milder reaction conditions and greater functional group tolerance. Hydrosilylation of styrenes, another powerful technique, allows for the direct addition of a Si-H bond across a double bond, although this would not be a direct route to trimethyl(1-naphthalenylmethyl)silane. The development of scalable, one-pot procedures for the synthesis of related organosilanes, such as the in situ generation and reaction of trimethyl(trichloromethyl)silane, highlights the ongoing efforts to create more efficient synthetic pathways. organic-chemistry.org

Contemporary Research Challenges and Opportunities for Trimethyl(1-naphthalenylmethyl)silane

While specific research on trimethyl(1-naphthalenylmethyl)silane is still in its early stages, several challenges and opportunities can be identified. A primary challenge is the limited availability of detailed experimental data and established, high-yield synthetic routes. sigmaaldrich.com The compound is listed by suppliers as a rare chemical, which can hinder extensive research efforts. sigmaaldrich.com

However, this scarcity of information also presents a significant opportunity. There is a need for the development of novel and efficient synthetic methods for this and related compounds. Furthermore, the unique photophysical properties endowed by the naphthalene moiety could be explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as fluorescent probes. The reactivity of the C-Si bond in this compound could also be harnessed in organic synthesis, for example, in desilylation reactions to generate the corresponding carbanion for further functionalization. researchgate.netrsc.org

Interdisciplinary Perspectives on Silane (B1218182) Chemistry

The study of silanes, including trimethyl(1-naphthalenylmethyl)silane, is inherently interdisciplinary. In materials science, the incorporation of silicon-containing moieties can enhance the thermal stability, hydrophobicity, and oxidative resistance of polymers. The potential for this compound to be used as a precursor for silicon carbide or other silicon-containing materials through techniques like chemical vapor deposition (CVD) is an area ripe for exploration. researchgate.net

In medicinal chemistry, the introduction of a trimethylsilyl (B98337) group can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule. While there is no current indication of trimethyl(1-naphthalenylmethyl)silane having direct biological activity, its structural motifs are found in various bioactive compounds. The study of its properties could therefore inform the design of new therapeutic agents.

The table below summarizes some of the known physical and chemical properties of trimethyl(1-naphthalenylmethyl)silane.

PropertyValue
CAS Number 18410-58-7
Molecular Formula C14H18Si
Molecular Weight 214.38 g/mol
Boiling Point 291°C at 760 mmHg
Density 0.952 g/cm³
Refractive Index 1.549
Flash Point 115.9°C
Vapor Pressure 0.00348 mmHg at 25°C

Table 1: Physical and Chemical Properties of Trimethyl(1-naphthalenylmethyl)silane. Data sourced from chemnet.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18Si B11950828 Silane, trimethyl(1-naphthalenylmethyl)- CAS No. 18410-58-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18410-58-7

Molecular Formula

C14H18Si

Molecular Weight

214.38 g/mol

IUPAC Name

trimethyl(naphthalen-1-ylmethyl)silane

InChI

InChI=1S/C14H18Si/c1-15(2,3)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10H,11H2,1-3H3

InChI Key

ZDVDCWGJCRZBHK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Mechanistic Investigations of Reactions Involving Trimethyl 1 Naphthalenylmethyl Silane

Pathways of Silicon-Carbon Bond Activation

The silicon-carbon (Si-C) bond, while generally robust, can be activated under specific conditions, leading to a variety of chemical transformations. For trimethyl(1-naphthalenylmethyl)silane, several pathways for Si-C bond activation can be envisaged, primarily involving transition metal catalysis or enzymatic action.

Transition metal complexes are known to facilitate the cleavage of Si-C bonds. cmu.edursc.org For instance, rhodium(I) complexes have been shown to activate Si-C(sp³) bonds through oxidative addition. rsc.org In the context of trimethyl(1-naphthalenylmethyl)silane, a low-valent metal center could insert into the Si-C bond of the naphthalenylmethyl group, forming a metal-silyl-alkyl intermediate. This intermediate could then undergo further reactions, such as reductive elimination or transmetalation, leading to new carbon-carbon or carbon-heteroatom bond formations. Nickel complexes have also been demonstrated to catalyze reactions involving Si-C bond activation, particularly in the context of silylacetylenes, which could proceed via oxidative addition of the Si-C bond to the metal center. cmu.edu

Another intriguing pathway for Si-C bond activation is through biocatalysis. Recently, directed evolution of enzymes, such as cytochrome c, has led to the development of biocatalysts capable of forging carbon-silicon bonds. nih.gov The reverse reaction, the enzymatic cleavage of a Si-C bond, is therefore a plausible, albeit less explored, pathway. Such a process would likely involve the binding of the naphthalenyl moiety in the enzyme's active site, followed by a specific interaction that facilitates the cleavage of the Si-C bond.

Nucleophilic Reactivity of the Silane (B1218182) Moiety

The silicon atom in trimethyl(1-naphthalenylmethyl)silane is susceptible to nucleophilic attack. This reactivity is a cornerstone of organosilicon chemistry and proceeds through the formation of a hypervalent silicon intermediate. researchgate.netopen.ac.uk When a nucleophile attacks the silicon atom, the coordination number of silicon expands from four to five (or even six), forming a trigonal bipyramidal or octahedral intermediate.

This process is often catalyzed by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which acts as a potent nucleophile towards silicon. researchgate.net The resulting pentacoordinate silicate (B1173343) can then undergo various transformations. For example, in the presence of an electrophile, the naphthalenylmethyl group can be transferred, effectively acting as a nucleophile itself. This type of reaction, often referred to as a Hiyama coupling, is a powerful tool for carbon-carbon bond formation.

The reactivity of the silane with ketones under nucleophilic catalysis has been studied for related compounds like trimethyl(pentafluorophenyl)silane, leading to the formation of trimethylsilyl (B98337) enol ethers. osti.gov A similar reaction with trimethyl(1-naphthalenylmethyl)silane would involve the attack of an enolate on the silicon atom or the activation of the silane by a nucleophile to deliver the silyl (B83357) group to the ketone's oxygen.

Electrophilic Activation and Reactivity Profiles

While the silicon center is electron-deficient and prone to nucleophilic attack, the organic framework of trimethyl(1-naphthalenylmethyl)silane can react with electrophiles. A key reaction in this category is protodesilylation, where a proton source cleaves the Si-C bond. This reaction is particularly facile for allylic and benzylic silanes due to the stabilization of the resulting carbocationic intermediate.

In the case of trimethyl(1-naphthalenylmethyl)silane, the reaction with an electrophile (E+) would proceed via attack on the naphthalene (B1677914) ring or, more likely, at the carbon atom bearing the silyl group. The latter would be facilitated by the β-carbocation stabilizing effect of the silicon atom, leading to the formation of a Wheland-type intermediate. Subsequent elimination of the trimethylsilyl group would then yield the substituted naphthalene product. The mechanism of protodesilylation for allylsilanes has been shown to involve a cationic intermediate. rsc.org A similar mechanism can be postulated for trimethyl(1-naphthalenylmethyl)silane, where the positive charge is stabilized by the naphthalene ring.

Radical Reaction Mechanisms and Intermediates

The trimethylsilyl group can influence the radical reactivity of the molecule. Homolytic cleavage of a bond adjacent to the silicon atom can be influenced by the electronic properties of the silyl group. More commonly, silyl radicals can be generated from related hydrosilanes and participate in a variety of transformations. nih.govorganic-chemistry.org

While trimethyl(1-naphthalenylmethyl)silane itself is not a primary source of silyl radicals, its reactions can be mediated by radical initiators. For instance, in the presence of a radical initiator and a suitable hydrogen or halogen donor, the naphthalenylmethyl group could be cleaved to form a naphthalenylmethyl radical. This radical could then participate in addition reactions or hydrogen abstraction.

The rates of reaction for silyl radicals are well-documented for analogous systems. For example, the addition of tris(trimethylsilyl)silyl radical to various alkenes has been quantified, as shown in the table below. These values provide a benchmark for understanding the potential reactivity of silyl radicals in the context of our target molecule.

Rate Constants for the Addition of Silyl Radicals to Alkenes
Alkene(TMS)₃Si• Rate Constant (k_add, M⁻¹s⁻¹)Et₃Si• Rate Constant (k_add, M⁻¹s⁻¹)Reference
Styrene5.1 x 10⁷2.1 x 10⁸ nih.gov
Acrylonitrile5.1 x 10⁷1.1 x 10⁹ nih.gov
Methyl acrylate2.2 x 10⁷2.4 x 10⁸ nih.gov
Vinyl acetate1.2 x 10⁶3.5 x 10⁶ nih.gov
Vinyl ether2.1 x 10⁵9 x 10⁴ nih.gov

Pericyclic Reactions and Sigmatropic Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. While there are no specific examples of pericyclic reactions involving trimethyl(1-naphthalenylmethyl)silane in the literature, its structure allows for theoretical consideration of such pathways.

A hypothetical cmu.edud-nb.info-sigmatropic rearrangement could involve the migration of the trimethylsilyl group from the benzylic position to a carbon atom on the naphthalene ring. organicchemistrydata.org According to the Woodward-Hoffmann rules, a thermal suprafacial cmu.edud-nb.info-sigmatropic shift is symmetry-forbidden but can occur photochemically. libretexts.orgslideshare.netresearchgate.net The bulky nature of the trimethylsilyl group might also influence the stereochemical outcome of such a rearrangement.

Another possibility is the involvement of the naphthalenylmethylsilane as a component in a cycloaddition reaction, although the steric hindrance imposed by the naphthyl and trimethylsilyl groups would likely make this an unfavorable process.

Kinetic and Thermodynamic Aspects of Chemical Transformations

The kinetics and thermodynamics of reactions involving trimethyl(1-naphthalenylmethyl)silane are crucial for understanding its reactivity and for optimizing reaction conditions. While specific data for this compound are scarce, general principles from related systems can be applied.

In radical reactions, the bond dissociation energy (BDE) of the C-Si bond is a key thermodynamic parameter. The BDE of the Si-H bond in silanes like tris(trimethylsilyl)silane (B43935) (79 kcal/mol) is lower than that in triethylsilane (90 kcal/mol), making it a better hydrogen donor in radical chain processes. organic-chemistry.org While not a hydrosilane, the C-Si bond in trimethyl(1-naphthalenylmethyl)silane would have a specific BDE that would dictate its propensity to undergo homolytic cleavage.

Kinetic studies of the reaction of trimethylmethoxysilane with triethylsilanol (B1199358) have shown that these reactions can be surprisingly fast, even at room temperature, with the formation of an unsymmetrical disiloxane (B77578) as the initial product. dtic.mil This suggests that reactions involving the silyl group of trimethyl(1-naphthalenylmethyl)silane could also be kinetically facile under appropriate conditions.

Applications of Trimethyl 1 Naphthalenylmethyl Silane in Advanced Organic Synthesis

Carbon-Carbon Bond Formation

Aldol (B89426) and Related Additions

There is no specific information in the scientific literature regarding the use of trimethyl(1-naphthalenylmethyl)silane as a nucleophile or precursor to a nucleophile in aldol or related addition reactions.

Allylation and Propargylation Reactions

There are no specific reports in the scientific literature detailing the use of trimethyl(1-naphthalenylmethyl)silane in allylation or propargylation reactions.

Intramolecular Cyclization Processes

The scientific literature lacks specific data on the utilization of trimethyl(1-naphthalenylmethyl)silane in intramolecular cyclization processes.

Functional Group Interconversions and Modifications

While organosilanes are broadly used for functional group interconversions, there is no specific information in the scientific literature on the application of trimethyl(1-naphthalenylmethyl)silane for these purposes.

Strategic Use as a Benzyl-Silane Precursor in Multistep Syntheses

Although the structure of trimethyl(1-naphthalenylmethyl)silane suggests its potential as a precursor to a naphthalenylmethyl anion, analogous to benzylsilanes, there are no specific, detailed research findings in the scientific literature that demonstrate its strategic use in this capacity for multistep syntheses.

Asymmetric Induction and Chirality Transfer in Reactions

Current research has not extensively documented the specific applications of Silane (B1218182), trimethyl(1-naphthalenylmethyl)- in the realm of asymmetric induction and chirality transfer. Asymmetric induction is a critical process in stereoselective synthesis where a chiral entity influences the formation of a new stereocenter, leading to a preferential formation of one enantiomer or diastereomer over another. Similarly, chirality transfer involves the transmission of stereochemical information from a chiral starting material or reagent to the product.

In principle, the bulky and sterically defined 1-naphthalenylmethyl group could serve as a chiral controller in various reactions. For instance, if incorporated into a substrate, it could direct the approach of a reagent to a prochiral center from a less hindered face, thereby inducing stereoselectivity. However, without specific experimental data, any discussion on its efficacy in asymmetric induction remains speculative.

Future research could focus on synthesizing chiral derivatives of trimethyl(1-naphthalenylmethyl)silane and evaluating their performance in well-established asymmetric reactions, such as aldol additions, Diels-Alder reactions, or catalytic hydrogenations. Such studies would be necessary to elucidate the stereochemical outcomes and to quantify the degree of asymmetric induction or chirality transfer achievable with this particular silyl (B83357) group.

Catalytic Roles and Precursor Applications of Trimethyl 1 Naphthalenylmethyl Silane and Its Derivatives

Photoinitiated Transformations

Photoinitiated transformations are chemical reactions initiated by light. In the context of polymer chemistry, this often involves the use of photoinitiators that absorb light and generate reactive species, such as radicals or cations, which then initiate polymerization.

Role in Cationic Polymerization Systems

Cationic polymerization is a type of chain-growth polymerization in which a cationic initiator transfers a charge to a monomer, which then becomes reactive and propagates the polymerization. While some organosilicon compounds can be involved in cationic polymerization, there is no specific information available in the scientific literature regarding the role of trimethyl(1-naphthalenylmethyl)silane in these systems. In theory, the naphthalene (B1677914) moiety could be targeted for photo-oxidation to generate a radical cation, which might initiate polymerization, but this has not been reported.

Radical Photopolymerization Initiator Applications

In radical photopolymerization, a photoinitiator generates free radicals upon exposure to light, which then initiate the polymerization of monomers. Certain silanes, particularly those with Si-H or Si-Si bonds, have been investigated as co-initiators in radical photopolymerization. They can act as radical-based reducing agents or participate in charge transfer complexes with photosensitizers.

For instance, studies have shown that some silanes can enhance the efficiency of photoinitiating systems, sometimes even mitigating the inhibitory effect of oxygen. However, there are no specific studies demonstrating the application of trimethyl(1-naphthalenylmethyl)silane as a radical photopolymerization initiator. The absence of a labile Si-H bond in this molecule makes its role as a traditional silane (B1218182) co-initiator less likely.

Role in Transition Metal-Catalyzed Organic Reactions

Transition metal catalysis is a cornerstone of modern synthetic organic chemistry. Organosilanes can play various roles in these reactions, acting as substrates, coupling partners, or ligands for the metal center. The nature of the organic substituents on the silicon atom can significantly influence the reactivity and outcome of these catalytic processes.

Despite the extensive research in this field, there is no available data on the specific involvement of trimethyl(1-naphthalenylmethyl)silane in transition metal-catalyzed reactions. It is plausible that the trimethylsilyl (B98337) group could be used as a directing group or that the naphthalenylmethyl moiety could interact with a metal center, but such reactivity has not been documented for this compound.

Organocatalytic Systems Derived from Silane Analogues

Organocatalysis refers to the use of small organic molecules as catalysts. In recent years, chiral silanes have emerged as promising candidates for the development of novel organocatalytic systems, particularly in asymmetric synthesis. The stereoelectronic properties of the silicon center can be finely tuned to achieve high levels of stereocontrol.

Research in this area has focused on silanes with specific functionalities that can engage in non-covalent interactions, such as hydrogen bonding or Lewis acid/base interactions, to activate substrates. While there is a growing body of literature on organocatalysis using various silanes, there are no reports on the use of trimethyl(1-naphthalenylmethyl)silane or its direct derivatives in such systems.

Activation of Small Molecules and Substrates

The activation of small, relatively inert molecules like carbon dioxide, dihydrogen, or dinitrogen is a significant challenge in chemistry. Main group elements, including silicon in the form of reactive silylenes or silyl (B83357) radicals, have shown promise in this area.

Theoretically, derivatives of trimethyl(1-naphthalenylmethyl)silane could be envisioned to play a role in such processes. For example, reductive cleavage of a Si-C bond might generate a reactive silyl anion capable of activating certain substrates. However, there is no experimental evidence in the scientific literature to support such a role for this specific compound.

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For "Silane, trimethyl(1-naphthalenylmethyl)-", both ¹H and ¹³C NMR would provide crucial information about its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the trimethylsilyl (B98337) protons, the methylene (B1212753) bridge protons, and the aromatic protons of the naphthalene (B1677914) ring.

Trimethylsilyl Protons (-Si(CH₃)₃): A sharp singlet, integrating to nine protons, is anticipated in the upfield region of the spectrum, typically around 0.0 ppm. This is due to the high magnetic shielding effect of the silicon atom.

Methylene Protons (-CH₂-): A singlet, integrating to two protons, would likely appear in the range of 2.0-3.0 ppm. The exact chemical shift would be influenced by the adjacent naphthalene ring and the silicon atom.

Naphthalene Protons: A complex multiplet pattern is expected in the aromatic region (approximately 7.0-8.5 ppm), corresponding to the seven protons of the naphthalene ring system. The specific splitting patterns would depend on the coupling constants between adjacent protons on the ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data, providing information on the carbon skeleton.

Trimethylsilyl Carbons (-Si(CH₃)₃): A single, sharp signal is expected at a very upfield chemical shift, typically between -2 and 2 ppm.

Methylene Carbon (-CH₂-): A signal in the aliphatic region, likely between 20 and 30 ppm.

Naphthalene Carbons: Ten distinct signals are expected in the downfield aromatic region (approximately 120-140 ppm), corresponding to the ten carbon atoms of the naphthalene ring. The carbon atoms directly attached to the methylene group and the ring fusion carbons would have characteristic chemical shifts.

Predicted ¹H and ¹³C NMR Data

NucleusPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
¹H~0.0s9H-Si(CH₃)₃
¹H~2.5s2H-CH₂-
¹H7.0 - 8.5m7HNaphthyl-H
¹³C~0.0-Si(CH₃)₃
¹³C~25-CH₂-
¹³C120 - 140Naphthyl-C

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For "Silane, trimethyl(1-naphthalenylmethyl)-", the IR spectrum would be characterized by absorptions corresponding to the Si-C bonds, C-H bonds, and the aromatic naphthalene ring.

Si-C Vibrations: Strong, characteristic bands are expected for the Si-C stretching and bending modes of the trimethylsilyl group. The Si-C stretch typically appears in the region of 840-860 cm⁻¹ and around 1250 cm⁻¹ (umbrella deformation).

C-H Vibrations: The spectrum would show C-H stretching vibrations for both the aliphatic methylene group (around 2850-2960 cm⁻¹) and the aromatic naphthalene ring (above 3000 cm⁻¹). C-H bending vibrations would also be present in the fingerprint region.

Aromatic C=C Vibrations: The naphthalene ring would exhibit characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityVibrational Mode
~3050MediumAromatic C-H Stretch
2850-2960Medium-StrongAliphatic C-H Stretch
1500-1600Medium-StrongAromatic C=C Stretch
~1250StrongSi-CH₃ Umbrella Deformation
840-860StrongSi-C Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of "Silane, trimethyl(1-naphthalenylmethyl)-" would be dominated by the absorptions of the naphthalene chromophore. The trimethylsilylmethyl group is not expected to absorb significantly in the UV-Vis range. The spectrum would likely show multiple absorption bands characteristic of the π → π* transitions within the naphthalene ring system. These typically occur in the range of 220-330 nm.

Predicted UV-Vis Absorption Maxima

Wavelength (λ_max, nm)Molar Absorptivity (ε)Electronic Transition
~220Highπ → π
~280Moderateπ → π
~315Lowπ → π*

Mass Spectrometry for Molecular Fragmentation and Identification

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. In the mass spectrum of "Silane, trimethyl(1-naphthalenylmethyl)-", the molecular ion peak [M]⁺ would be expected. The fragmentation pattern would likely involve cleavage of the benzylic C-C bond and the Si-C bonds.

Common fragments would include:

The trimethylsilyl cation [Si(CH₃)₃]⁺ at m/z 73.

The naphthylmethyl cation [C₁₀H₇CH₂]⁺ at m/z 141.

A fragment from the loss of a methyl group from the molecular ion [M-15]⁺.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study species with unpaired electrons, such as radicals. In its ground state, "Silane, trimethyl(1-naphthalenylmethyl)-" is a diamagnetic molecule and would not produce an EPR signal. However, radical cations of this molecule could be generated, for example, by chemical or electrochemical oxidation. The resulting EPR spectrum would provide information about the distribution of the unpaired electron spin density across the molecule, particularly its delocalization onto the naphthalene ring and interaction with the silyl (B83357) group.

X-ray Crystallography for Solid-State Structure Determination

To date, no single-crystal X-ray diffraction data for "Silane, trimethyl(1-naphthalenylmethyl)-" has been reported in the Cambridge Structural Database. If suitable crystals could be grown, this technique would provide the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions. Such a study would reveal the conformation of the naphthalenylmethyl group relative to the trimethylsilyl moiety and how the molecules pack in the crystal lattice.

Computational Chemistry Investigations

In the absence of extensive experimental data, computational chemistry provides a powerful avenue for investigating the properties of "Silane, trimethyl(1-naphthalenylmethyl)-". Density Functional Theory (DFT) calculations could be employed to:

Optimize the molecular geometry: To predict the most stable conformation of the molecule.

Predict spectroscopic data: DFT can be used to calculate theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. These theoretical predictions can then be compared with the expected values discussed above.

Analyze electronic properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's electronic structure and reactivity.

Time-Dependent DFT (TD-DFT) would be particularly useful for simulating the UV-Vis spectrum and gaining a deeper understanding of the electronic transitions involved. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

There are no published studies that have employed Density Functional Theory (DFT) to specifically calculate the electronic properties and reactivity of Silane (B1218182), trimethyl(1-naphthalenylmethyl)-. In general, DFT calculations for similar naphthalene-containing silanes would typically involve the determination of key electronic descriptors.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Silane, trimethyl(1-naphthalenylmethyl)-

PropertyPredicted ValueSignificance
HOMO EnergyNot AvailableIndicates the electron-donating ability of the molecule.
LUMO EnergyNot AvailableRelates to the electron-accepting ability of the molecule.
HOMO-LUMO GapNot AvailableA key indicator of chemical reactivity and electronic stability.
Electron AffinityNot AvailableThe energy change when an electron is added to the molecule.
Ionization PotentialNot AvailableThe energy required to remove an electron from the molecule.
Global ElectrophilicityNot AvailableA measure of the molecule's ability to accept electrons.
Global HardnessNot AvailableDescribes the resistance to change in electron distribution.
Global SoftnessNot AvailableThe reciprocal of global hardness, indicating higher reactivity.

Note: The data in this table is hypothetical and serves as an illustration of the types of information that would be generated from DFT calculations. No experimental or calculated values for Silane, trimethyl(1-naphthalenylmethyl)- are currently available in the literature.

Molecular Dynamics Simulations of Reaction Intermediates

The study of reaction intermediates through molecular dynamics (MD) simulations provides invaluable insights into reaction mechanisms and kinetics. However, no MD simulation studies have been reported for Silane, trimethyl(1-naphthalenylmethyl)-. Such simulations would be instrumental in visualizing the dynamic behavior of the molecule during chemical transformations, including the formation and evolution of transient species.

Table 2: Potential Areas of Investigation for MD Simulations of Silane, trimethyl(1-naphthalenylmethyl)- Reaction Intermediates

Research AreaSimulation FocusPotential Insights
PhotodissociationTracking the bond-breaking process upon photoexcitation.Understanding the stability of the C-Si bond and the nature of the resulting radical intermediates.
Solvation DynamicsSimulating the interaction of the molecule with various solvents.Elucidating the role of the solvent in stabilizing or destabilizing reaction intermediates.
Thermal DecompositionModeling the molecular behavior at elevated temperatures.Predicting decomposition pathways and identifying the initial bond scission events.

Quantum Chemical Analysis of Bonding and Energetics

A quantum chemical analysis, delving into the bonding characteristics and energetics, is essential for a complete molecular profile. Regrettably, no such analysis has been published for Silane, trimethyl(1-naphthalenylmethyl)-. This type of study would typically involve methods like Atoms in Molecules (AIM) theory or Natural Bond Orbital (NBO) analysis to quantify the nature of the chemical bonds within the molecule.

Table 3: Key Parameters from a Potential Quantum Chemical Analysis of Silane, trimethyl(1-naphthalenylmethyl)-

ParameterDescriptionSignificance
Bond OrderThe number of chemical bonds between two atoms.Indicates the strength and nature (single, double, etc.) of the bond.
Atomic ChargesThe distribution of electron density among the atoms.Provides insight into the polarity of bonds and the reactive sites within the molecule.
Delocalization IndicesA measure of electron sharing between non-bonded atoms.Reveals the extent of electronic communication across the molecular framework.
Formation EnergyThe energy change when the molecule is formed from its constituent atoms.A fundamental measure of the molecule's thermodynamic stability.
Strain EnergyThe excess energy due to geometric distortions from ideal values.Can influence the reactivity and conformational preferences of the molecule.

Structure Reactivity Relationships and Derivatization of Trimethyl 1 Naphthalenylmethyl Silane

Systematic Modification of the Naphthalene (B1677914) Moiety and its Impact on Reactivity

The reactivity of trimethyl(1-naphthalenylmethyl)silane is profoundly influenced by the electronic nature of substituents on the naphthalene ring. The introduction of electron-donating or electron-withdrawing groups can either activate or deactivate the molecule towards certain reactions, particularly electrophilic substitution.

Electron-Donating Groups: Substituents such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups on the naphthalene ring increase the electron density of the aromatic system. This enhancement of electron density makes the naphthalene moiety more susceptible to electrophilic attack. However, the position of substitution is critical. For instance, a methoxy group at the 4-position is expected to significantly activate the ring towards electrophiles. In reactions such as nitration or halogenation, an increased reaction rate and a higher yield of the substituted product are anticipated compared to the unsubstituted trimethyl(1-naphthalenylmethyl)silane. The directing effect of these activating groups will also influence the regioselectivity of the substitution, favoring attack at specific positions on the naphthalene ring.

Electron-Withdrawing Groups: Conversely, the presence of electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) substantially deactivates the naphthalene ring towards electrophilic substitution. These groups pull electron density away from the aromatic system, making it less nucleophilic. Consequently, reactions with electrophiles would require harsher conditions, and the yields of substituted products are expected to be lower. The deactivating nature of these substituents can, however, be exploited to direct substitution to other, less deactivated positions or to prevent unwanted side reactions on the naphthalene ring during transformations targeting the silyl (B83357) group.

The following interactive table illustrates the predicted impact of different substituents on the reactivity of the naphthalene moiety in trimethyl(1-naphthalenylmethyl)silane towards a generic electrophilic aromatic substitution reaction.

Substituent on Naphthalene RingElectronic EffectPredicted Reactivity towards ElectrophilesAnticipated Reaction Conditions
-OCH₃ (Methoxy)Electron-DonatingIncreasedMilder
-CH₃ (Methyl)Electron-DonatingSlightly IncreasedSimilar to Unsubstituted
-H (Unsubstituted)NeutralBaselineStandard
-Cl (Chloro)Electron-Withdrawing (Inductive), Weakly DeactivatingDecreasedSlightly Harsher
-NO₂ (Nitro)Strongly Electron-WithdrawingSignificantly DecreasedMuch Harsher

Exploration of Alternative Silyl Groups and their Electronic Effects

Replacing the trimethylsilyl (B98337) group with other silyl moieties, such as triethylsilyl (-Si(CH₂CH₃)₃) or dimethylphenylsilyl (-Si(CH₃)₂Ph), can subtly yet significantly alter the electronic properties and reactivity of the molecule. The electronic effect of the silyl group is primarily inductive, with alkylsilyl groups being electron-donating.

The size and nature of the substituents on the silicon atom influence its ability to stabilize a positive charge on the adjacent benzylic carbon (the α-carbon). This stabilization is a key factor in reactions involving the cleavage of the carbon-silicon bond.

Triethylsilyl Group: The triethylsilyl group is slightly more electron-donating and sterically more hindered than the trimethylsilyl group. The increased electron-donating nature can enhance the stability of a potential carbocation intermediate at the benzylic position, potentially accelerating reactions that proceed through such an intermediate. However, the greater steric bulk may hinder the approach of reagents to the silicon center or the benzylic position.

The choice of the silyl group can therefore be a tool to fine-tune the reactivity of the benzylic C-Si bond, influencing the rates and outcomes of reactions such as protodesilylation or reactions with electrophiles that lead to C-Si bond cleavage.

Synthesis and Reactivity of Silicon-Heteroatom Bonded Analogues

The versatility of organosilane chemistry allows for the synthesis of analogues of trimethyl(1-naphthalenylmethyl)silane where one of the methyl groups on the silicon atom is replaced by a heteroatom-containing functionality, such as a hydroxyl group (-OH) to form a silanol, or an amino group (-NR₂) to form a silylamine.

Synthesis of (1-Naphthalenylmethyl)silanols: The synthesis of (1-naphthalenylmethyl)dimethylsilanol can be achieved through the hydrolysis of a corresponding chlorosilane, (1-naphthalenylmethyl)dimethylchlorosilane. This precursor can be prepared by reacting 1-(chloromethyl)naphthalene (B51744) with magnesium to form the Grignard reagent, followed by reaction with dichlorodimethylsilane. The subsequent hydrolysis of the Si-Cl bond under controlled conditions yields the desired silanol.

(1-Naphthalenylmethyl)silanols are valuable intermediates. The Si-OH group can undergo condensation reactions to form siloxanes or can be converted into other functional groups. The reactivity of the Si-OH bond is influenced by the steric bulk of the naphthalene moiety.

Synthesis of Amino(1-naphthalenylmethyl)silanes: Silylamines can be synthesized by reacting the corresponding chlorosilane with an amine. For example, (1-naphthalenylmethyl)dimethylchlorosilane can react with a primary or secondary amine to form the corresponding N-silylamine. The Si-N bond in these compounds is susceptible to cleavage, particularly under acidic or basic conditions, which can be a useful feature in certain synthetic applications.

The reactivity of these silicon-heteroatom bonds provides a pathway to a diverse range of functionalized (1-naphthalenylmethyl)silane derivatives with potential applications in materials science and as synthetic intermediates.

Steric and Electronic Influences on Reaction Pathways and Selectivity

The reaction pathways and selectivity observed in the chemistry of trimethyl(1-naphthalenylmethyl)silane are a direct consequence of the interplay between steric and electronic factors.

Steric Hindrance: The 1-naphthalenylmethyl group is significantly larger than a simple benzyl (B1604629) group. This steric bulk can play a crucial role in directing the outcome of reactions. For instance, in reactions involving nucleophilic attack at the silicon center, the bulky naphthalene moiety can hinder the approach of the nucleophile, potentially slowing down the reaction rate compared to less sterically congested silanes. Similarly, steric hindrance can influence the regioselectivity of reactions on the naphthalene ring itself, favoring attack at less crowded positions. In reactions at the benzylic carbon, the steric environment created by both the naphthalene ring and the trimethylsilyl group will dictate the accessibility of this position to reagents.

Electronic Effects: As discussed previously, the electron-donating nature of the trimethylsilyl group stabilizes any developing positive charge at the benzylic position (β-silicon effect). This electronic effect is a dominant factor in electrophilic substitution reactions where the silyl group is cleaved. The stability of the intermediate carbocation strongly influences the reaction pathway and often leads to high regioselectivity, with the electrophile replacing the silyl group.

Emerging Research Frontiers and Future Directions

Development of Sustainable and Eco-Friendly Synthetic Methodologies

Currently, there is no specific published research focused on the development of sustainable or "green" synthetic routes for Silane (B1218182), trimethyl(1-naphthalenylmethyl)-. The broader field of silicon chemistry is actively pursuing eco-friendly methods, often utilizing earth-abundant metal catalysts and greener solvents to minimize environmental impact. However, these general advancements have not yet been specifically applied or documented for the synthesis of this particular naphthalenylmethylsilane derivative.

Integration into Continuous Flow Chemistry and Microreactor Technology

The integration of Silane, trimethyl(1-naphthalenylmethyl)- into continuous flow chemistry or its synthesis using microreactor technology is not described in current scientific literature. Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for chemical production. While the principles of flow chemistry are widely applied to various reaction classes, their specific application to the synthesis or use of Silane, trimethyl(1-naphthalenylmethyl)- remains an unexplored area.

Exploration of Novel Catalytic Cycles and Ligand Designs

Detailed studies on novel catalytic cycles or specific ligand designs involving Silane, trimethyl(1-naphthalenylmethyl)- as a substrate, reagent, or product are absent from the available research. While general progress in catalysis, particularly in areas like C-H silylation and cross-coupling reactions, is rapid, these investigations have not yet encompassed this specific compound. Therefore, no data on its catalytic behavior or the influence of specialized ligands on its reactivity is available.

Advanced Applications in Functional Materials Science

While one patent for a multi-functional hybrid material lists "trimethyl(1-naphthylmethyl)silane" among a large number of other chemicals, it does not provide specific data on its role or properties within the material. trea.com The document focuses on the general use of other types of silanes, specifically trialkoxysilanes, for creating the functional material. trea.com There is no dedicated research available that explores the application of pure Silane, trimethyl(1-naphthalenylmethyl)- in advanced functional materials, such as polymers, organic electronics, or nanomaterials. Its potential contributions to material science have not yet been investigated or reported.

Theoretical Predictions for Undiscovered Reactivity Modes

Theoretical and computational studies predicting novel reactivity modes for Silane, trimethyl(1-naphthalenylmethyl)- have not been published. Such theoretical predictions are a powerful tool for guiding experimental research and uncovering new chemical transformations. The absence of these studies indicates that the compound has not yet been a target for in-depth computational analysis, leaving its potential for undiscovered reactivity purely speculative.

Q & A

Basic: What synthetic methodologies are recommended for preparing trimethyl(1-naphthalenylmethyl)silane?

Answer:
The synthesis of trimethyl(1-naphthalenylmethyl)silane can be approached via organometallic reactions. A plausible method involves reacting 1-naphthalenylmethyllithium or Grignard reagents with trimethylchlorosilane (Me₃SiCl) in anhydrous conditions. For example:

Generate 1-naphthalenylmethyllithium by reacting 1-(chloromethyl)naphthalene with lithium metal in tetrahydrofuran (THF).

Add trimethylchlorosilane dropwise at low temperatures (−78°C) to avoid side reactions.

Purify the product via vacuum distillation or column chromatography.
Structural analogs, such as trichloro(1-naphthalenylmethyl)silane, have been synthesized using similar organosilane coupling strategies . Confirmation of the product should involve spectroscopic techniques like ¹H/¹³C NMR and mass spectrometry (MS) .

Basic: How can the molecular structure and purity of this compound be validated experimentally?

Answer:
Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the integration of methyl groups (Me₃Si) and naphthalene protons. For example, the methyl protons on silicon typically resonate at δ 0.1–0.5 ppm, while aromatic protons appear between δ 7.2–8.5 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns consistent with silicon (³⁰Si, ~3.1% natural abundance).
  • Elemental Analysis (EA): Percentages of carbon, hydrogen, and silicon should align with theoretical values (e.g., C: ~70%, H: ~6.5%, Si: ~9.5%) .

Advanced: How should researchers design toxicity studies for this compound, given its structural relation to naphthalene derivatives?

Answer:
Toxicity studies should adhere to protocols outlined in toxicological profiles for naphthalene analogs :

  • Exposure Routes: Prioritize inhalation, oral, and dermal routes, as these are critical for human health risk assessment. Use rodent models (e.g., rats) for systemic effect analysis .
  • Endpoints: Monitor hepatic, renal, and respiratory effects, as naphthalene derivatives are known to induce oxidative stress and organ damage .
  • Dose-Response Relationships: Conduct subchronic (90-day) and acute (24–48-hour) exposure trials with escalating doses. Include controls for solvent effects (e.g., dimethyl sulfoxide, corn oil) .

Advanced: How can contradictory data on the compound’s stability in different solvents be resolved?

Answer:
To address discrepancies in stability

Solvent Screening: Test the compound in polar (e.g., acetonitrile), nonpolar (e.g., hexane), and protic (e.g., methanol) solvents under controlled temperatures (25°C, 40°C).

Kinetic Studies: Use HPLC or GC-MS to quantify degradation products over time. Monitor siloxane formation, a common hydrolysis byproduct of organosilanes .

Computational Modeling: Apply density functional theory (DFT) to predict solvent-silane interactions and hydrolysis pathways. Compare results with experimental data to identify key destabilizing factors .

Advanced: What computational strategies are effective for predicting this compound’s interactions with biological targets?

Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP2E1), which metabolize naphthalene derivatives. Focus on binding affinities and steric clashes .
  • Molecular Dynamics (MD): Simulate the compound’s behavior in lipid bilayers or aqueous environments to assess membrane permeability and aggregation tendencies .
  • QSAR Modeling: Develop quantitative structure-activity relationship models using toxicity data from structurally related silanes and naphthalenes to predict acute toxicity (e.g., LC₅₀) .

Basic: What are the key physicochemical properties relevant to handling this compound in laboratory settings?

Answer:

  • Boiling Point/Melting Point: Estimate using group contribution methods (e.g., Joback-Reid) based on trimethylsilane (b.p. ~57°C) and naphthalene (m.p. ~80°C) .
  • Hydrophobicity (logP): Predict via software like ChemAxon or experimental shake-flask methods. Expected logP ~4.5 due to the aromatic naphthalene group.
  • Reactivity: Avoid protic solvents and moisture; store under inert gas (argon/nitrogen) due to hydrolytic sensitivity of Si–C bonds .

Advanced: How can researchers address gaps in environmental fate data for this compound?

Answer:

  • Photodegradation Studies: Expose the compound to UV light (λ = 254–365 nm) in aqueous and atmospheric simulations. Analyze products via LC-MS/MS .
  • Soil Adsorption Experiments: Use batch equilibrium methods with varying soil types (e.g., loam, clay) to measure adsorption coefficients (Kd) .
  • Bioaccumulation Potential: Assess using OECD TG 305 guidelines with aquatic organisms (e.g., zebrafish) to determine bioconcentration factors (BCF) .

Advanced: What strategies are recommended for resolving spectral overlaps in NMR analysis of this compound?

Answer:

  • 2D NMR Techniques: Employ HSQC (heteronuclear single-quantum coherence) to correlate ¹H and ¹³C signals, distinguishing aromatic protons from silicon-bound methyl groups .
  • Variable Temperature NMR: Conduct experiments at elevated temperatures (e.g., 60°C) to reduce signal broadening caused by slow molecular tumbling.
  • Isotopic Labeling: Synthesize a deuterated analog (e.g., CD₃ groups) to simplify the ¹H NMR spectrum .

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